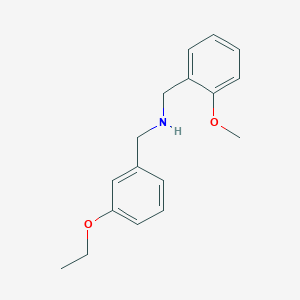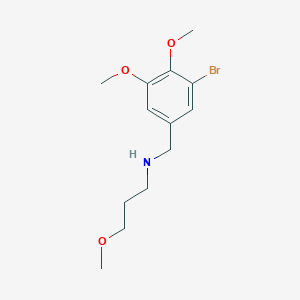
N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine, also known as 2C-B-Br, is a phenethylamine derivative that is structurally similar to the hallucinogenic drug 2C-B. It has gained attention in recent years due to its potential use in scientific research as a tool to study the brain and its functions.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine are similar to those of other phenethylamine derivatives. It can cause changes in perception, mood, and thought processes. It has also been shown to have stimulant and psychedelic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its ability to stimulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can be useful in studying the role of these neurotransmitters in various mental disorders. However, one limitation is that the compound is relatively new and not well-studied. More research is needed to fully understand its effects and potential uses.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine. One potential direction is to use it to study the role of neurotransmitters in addiction and substance abuse. Another direction is to investigate its potential therapeutic uses in the treatment of mental disorders such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 2-ethoxy-5-bromo-benzaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 170-171°C.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine has been used in scientific research as a tool to study the brain and its functions. It has been shown to stimulate the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to altered states of consciousness and hallucinations. Researchers have used this compound to study the effects of these neurotransmitters on the brain and their role in various mental disorders.
Propiedades
Nombre del producto |
N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine |
|---|---|
Fórmula molecular |
C12H18BrNO2 |
Peso molecular |
288.18 g/mol |
Nombre IUPAC |
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-3-16-12-5-4-11(13)8-10(12)9-14-6-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
Clave InChI |
FBYPWFRRABSQDQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)CNCCOC |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)CNCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)

![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)